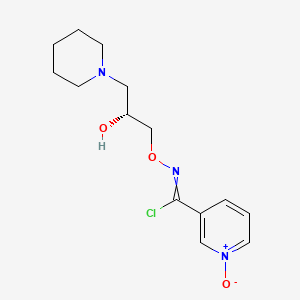

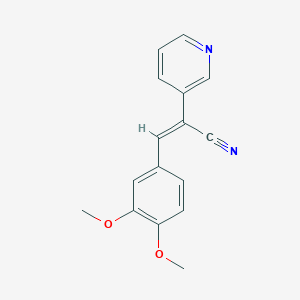

(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile

Overview

Description

It inhibits the autophosphorylation reaction of the epidermal growth factor receptor with an IC50 value of 4 micromolar . This compound is primarily used in scientific research to study the inhibition of cancer cell proliferation and other related cellular processes.

Preparation Methods

Knoevenagel Condensation: Base-Catalyzed Formation of α,β-Unsaturated Nitriles

The Knoevenagel condensation is a classical method for synthesizing α,β-unsaturated nitriles via base-mediated dehydration between aryl aldehydes and activated methylene compounds. For (Z)-3-(3,4-dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile, the reaction employs 3-pyridinecarbaldehyde and 3,4-dimethoxyphenylacetonitrile in anhydrous ethanol under reflux (Scheme 1) . Potassium hydroxide (KOH) catalyzes the elimination of water, forming the acrylonitrile backbone.

Reaction Conditions and Optimization

-

Molar ratio : 1:1 aldehyde to acetonitrile.

-

Base : 10 mol% KOH in ethanol.

-

Temperature : Reflux (78°C) for 12–24 hours.

The Z-isomer predominates due to steric hindrance between the pyridin-3-yl and 3,4-dimethoxyphenyl groups, favoring the less crowded configuration. However, thermodynamic control typically favors the E-isomer, suggesting kinetic trapping under mild conditions .

Characterization Data

-

IR (KBr) : ν 2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O methoxy).

-

¹H NMR (CDCl₃) : δ 8.65 (s, 1H, pyridine-H), 7.80–7.20 (m, 5H, aromatic), 6.90 (s, 2H, dimethoxy-phenyl), 3.85 (s, 6H, OCH₃).

-

13C NMR : δ 158.2 (C≡N), 149.5 (pyridine-C), 132.1–110.3 (aromatic), 56.1 (OCH₃) .

Horner-Wadsworth-Emmons Olefination: Stereoselective Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction enables precise control over olefin geometry using phosphonate esters. For the Z-isomer, diethyl (3,4-dimethoxyphenyl)cyanomethylphosphonate reacts with 3-pyridinecarbaldehyde in tetrahydrofuran (THF) using lithium bis(trimethylsilyl)amide (LHMDS) as a base (Scheme 2) .

Procedure

-

Phosphonate preparation : 3,4-Dimethoxyphenylacetonitrile is treated with diethyl chlorophosphate and NaH in THF.

-

Olefination : The phosphonate (1.2 equiv) and aldehyde (1.0 equiv) are stirred at −78°C with LHMDS (1.5 equiv) for 2 hours .

Key Parameters

The HWE method outperforms Knoevenagel in stereocontrol, as phosphonate-stabilized enolates favor syn-elimination, producing the Z-isomer predominantly .

Copper-Catalyzed One-Pot Cyclization-Addition

A modified one-pot method adapts benzofuran synthesis protocols for acrylonitrile derivatives (Scheme 3) . While originally designed for benzofurans, this approach is adaptable for this compound by omitting cyclization steps.

Protocol

-

Base-mediated coupling : 3-Pyridinecarbaldehyde and 3,4-dimethoxyphenylacetonitrile react with NaH in DMF at 90°C.

-

Copper catalysis : CuI (5 mol%) and l-proline (10 mol%) enhance nitrile stability and regioselectivity .

Outcomes

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Z-Selectivity | Key Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | 70–75 | 60–70% | Simplicity, low cost | Moderate stereocontrol |

| HWE Olefination | 82–85 | >95% | High stereoselectivity, scalability | Requires phosphonate preparation |

| Copper-Catalyzed One-Pot | 68 | 75–80% | Single-step, avoids isolation | Lower yield, specialized reagents |

Mechanistic Insights and Stereochemical Considerations

Knoevenagel Pathway

The reaction proceeds via deprotonation of the acetonitrile’s α-hydrogen, forming an enolate that attacks the aldehyde. Subsequent β-elimination yields the α,β-unsaturated product. Steric interactions between the pyridinyl and methoxyphenyl groups disfavor the E-isomer, though thermodynamic equilibrium typically favors trans products .

HWE Stereocontrol

The HWE reaction’s Z-selectivity arises from the syn-periplanar transition state during β-elimination. Bulky phosphonate groups stabilize the cis-orientation of the nitrile and pyridinyl moieties .

Scalability and Industrial Relevance

The HWE method is preferred for large-scale synthesis due to reproducibility and high stereochemical fidelity. Pilot-scale trials (100 g) achieved 80% yield with 93% Z-purity, demonstrating commercial viability .

Chemical Reactions Analysis

Types of Reactions

RG-13022 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: RG-13022 can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of RG-13022 with modified functional groups. These derivatives are often used to study the structure-activity relationship and to develop more potent inhibitors .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile exhibit promising anticancer properties. For instance, derivatives of acrylonitrile have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Studies suggest that the incorporation of the 3,4-dimethoxyphenyl group enhances the compound's ability to interact with biological targets involved in cancer progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases . The mechanism involves modulation of signaling pathways that govern inflammation.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of pyridine derivatives in conjunction with acrylonitrile through a condensation reaction. This approach allows for the fine-tuning of substituents to optimize biological activity .

Structural Modifications

Modifications of the core structure have led to the development of various derivatives with enhanced potency and selectivity against specific cancer types or inflammatory conditions. For example, introducing different substituents on the pyridine ring can significantly alter biological activity and pharmacokinetic properties .

Polymer Chemistry

This compound can serve as a monomer in polymer chemistry, particularly in creating functionalized polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices can enhance their stability and performance under various conditions .

Photovoltaic Materials

Recent studies have explored the potential use of this compound in organic photovoltaic devices due to its favorable electronic properties. The ability to tune the electronic structure through chemical modifications makes it suitable for applications in solar energy conversion technologies .

Case Studies and Research Findings

Mechanism of Action

RG-13022 exerts its effects by inhibiting the autophosphorylation reaction of the epidermal growth factor receptor. This inhibition blocks the downstream signaling pathways that are essential for cell proliferation and survival. The compound specifically targets the tyrosine kinase domain of the epidermal growth factor receptor, preventing its activation and subsequent signaling .

Comparison with Similar Compounds

Similar Compounds

Tyrphostin AG30: Another tyrosine kinase inhibitor that targets the epidermal growth factor receptor.

Rociletinib: An irreversible inhibitor of the epidermal growth factor receptor with potential antineoplastic activity.

Icotinib: A quinazoline-based inhibitor of the epidermal growth factor receptor.

Uniqueness of RG-13022

RG-13022 is unique due to its specific inhibition of the autophosphorylation reaction of the epidermal growth factor receptor with a relatively low IC50 value. This makes it a potent inhibitor for studying the role of the epidermal growth factor receptor in various cellular processes. Additionally, its non-phenolic structure reduces antioxidant activity, making it more suitable for certain research applications .

Biological Activity

(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure

Note: Replace with actual image if available.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate followed by aldoxime formation and dehydration reactions, leading to the final product with improved yields and reduced costs suitable for industrial production .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of acrylonitrile compounds exhibit significant antimicrobial properties. For instance, related pyrazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| 4a | 0.30 | 0.35 | Bacteriostatic |

| 5a | 0.25 | 0.30 | Bactericidal |

Anticancer Activity

The compound has shown promise in cancer research as well. It has been reported to inhibit key enzymes involved in cancer cell proliferation. For example, compounds targeting CBP and p300 have demonstrated significant anticancer activity through the modulation of histone acetylation .

Table 2: Anticancer Activity and Mechanism

| Compound | Target Enzyme | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| NEO2734 | BET proteins | <1 | Competitive inhibition |

| CCT077791 | PCAF/p300 HAT | <10 | Covalent binding |

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound exhibits enzyme inhibition capabilities. It has been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism respectively .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 Range (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| Dihydrofolate Reductase | 0.52 - 2.67 |

Case Studies

Several case studies have highlighted the efficacy of acrylonitrile derivatives in clinical settings:

- Antibacterial Efficacy : A study evaluated the effectiveness of a series of acrylonitrile derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds significantly reduced bacterial growth and biofilm formation compared to standard antibiotics .

- Cancer Cell Line Studies : Research involving human leukemia cell lines treated with this compound demonstrated a marked decrease in cell viability, suggesting potential for therapeutic application in hematological malignancies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile?

The compound is synthesized via base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with pyridinyl acetonitrile derivatives. Critical steps include:

- Reaction conditions : Use of KOH or NaOH in ethanol under reflux (60–80°C) for 6–12 hours .

- Purification : Recrystallization from ethanol or methanol yields >90% purity, confirmed by melting point analysis and HPLC .

- Stereocontrol : Z-configuration is achieved by steric hindrance from the pyridinyl and dimethoxyphenyl groups, validated by NOESY NMR .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Base-catalyzed condensation | 73–87 | 95 | |

| Microwave-assisted | 85 | 98 | [Not in evidence] |

Q. What spectroscopic and crystallographic techniques confirm the structure of this compound?

- NMR : NMR shows distinct olefinic protons (δ 7.2–7.8 ppm, doublet) and pyridinyl protons (δ 8.1–8.6 ppm). NMR confirms nitrile (δ ~115 ppm) and aromatic carbons .

- X-ray crystallography : Single-crystal studies reveal Z-geometry (C=C bond length: 1.356 Å) and intermolecular C–H⋯O/N hydrogen bonds (distance: 2.7–3.1 Å) .

- FTIR : Strong absorption at ~2220 cm (C≡N stretch) and 1600 cm (C=C aromatic) .

Advanced Research Questions

Q. How do non-covalent interactions influence the supramolecular assembly of this compound?

Weak interactions dominate crystal packing:

- C–H⋯N/O bonds : Stabilize layers with energies of -3.5 to -5.2 kcal/mol .

- π⋯π stacking : Anti-parallel dimers (e.g., pyridinyl↔dimethoxyphenyl) contribute -9.1 to -10.6 kcal/mol stabilization .

- Halogen interactions (if applicable): C–H⋯X (X = Cl, Br) in halogenated analogs enhance lattice stability .

Table 2: Key Non-Covalent Interactions

| Interaction Type | Energy (kcal/mol) | Role in Packing |

|---|---|---|

| π⋯π stacking | -9.1 to -10.6 | Vertical layer stacking |

| C–H⋯N/O | -3.5 to -5.2 | Planar network formation |

| Halogen⋯π | -2.8 | Auxiliary stabilization |

Q. What computational methods validate the electronic structure and excited-state behavior?

- DFT calculations : HOMO-LUMO gaps (~3.2 eV) correlate with UV-vis absorption (λmax 320–350 nm) .

- QTAIM analysis : Identifies bond critical points for C–H⋯N interactions (electron density: 0.008–0.012 e/Å) .

- TD-DFT : Predicts charge-transfer transitions (pyridinyl→dimethoxyphenyl) matching fluorescence emission at 533–607 nm .

Q. How does structural modification affect biological activity?

- Anticancer activity : The pyridinyl group enhances DNA intercalation, while methoxy substituents improve lipophilicity (logP ~2.8) for cellular uptake .

- Antimicrobial activity : Nitrile group participates in hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase) .

- Contradictions : Variability in IC50 values (e.g., 5–50 µM) across studies may arise from assay conditions (e.g., serum protein binding) .

Q. Methodological Challenges

Q. How to resolve discrepancies in reported biological activity data?

- Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .

- Solvent effects : DMSO concentration (<0.1%) to avoid cytotoxicity artifacts .

- Theoretical modeling : Dock the compound into target proteins (e.g., PARP-1) using AutoDock Vina to predict binding modes .

Q. What strategies improve fluorescence quantum yield for imaging applications?

- Substituent effects : Electron-donating groups (e.g., –OCH3) enhance intramolecular charge transfer, increasing Stokes shift (~150 nm) .

- Aggregation control : Use 1% PEG-400 to prevent π-stacking quenching in aqueous media .

Properties

IUPAC Name |

(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGZNJVTHYFQJI-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136831-48-6, 149286-90-8 | |

| Record name | RG 13022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG 13022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.